2-sec-Butylcyclohexanone

Catalog No.
S1507457
CAS No.
14765-30-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-sec-Butylcyclohexanone

CAS Number

14765-30-1

Product Name

2-sec-Butylcyclohexanone

IUPAC Name

2-butan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3

InChI Key

RQXTZKGDMNIWJF-UHFFFAOYSA-N

SMILES

CCC(C)C1CCCCC1=O

Solubility

insoluble in water; miscible with most oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC(C)C1CCCCC1=O

Solvent

    Field: Industrial Chemistry

    Application: 2-sec-Butylcyclohexanone is used as a solvent in various chemical processes.

    Method: The compound’s low reactivity and ability to dissolve a wide range of organic compounds make it an effective solvent. It can be used in reactions that require a non-polar solvent.

    Results: The use of 2-sec-Butylcyclohexanone as a solvent can improve the efficiency of chemical reactions by providing a medium in which reactants can mix more effectively.

Intermediate in Organic Synthesis

Flavoring Agent

    Field: Food Industry

    Application: 2-sec-Butylcyclohexanone can be used as a flavoring agent

    Method: Due to its specific aroma, it can be added to food products to enhance their flavor.

    Results: The addition of this compound can enhance the sensory experience of food products, making them more appealing to consumers.

Fragrance Ingredient

    Field: Perfumery

    Application: This compound is used as a fragrance ingredient

    Method: It can be incorporated into perfumes due to its unique scent.

    Results: The inclusion of 2-sec-Butylcyclohexanone can contribute to the overall aroma profile of a perfume, enhancing its appeal.

Proteomics Research

    Field: Biochemistry

    Application: 2-sec-Butylcyclohexanone is used in proteomics research.

    Results: The use of this compound in proteomics research can contribute to the understanding of protein structure and function, which is fundamental in many areas of biology and medicine.

Chromatography

2-sec-Butylcyclohexanone is an organic compound characterized by a cyclohexane ring substituted with a ketone group at the second position and a sec-butyl group attached to the same carbon atom. Its molecular formula is C10H18OC_{10}H_{18}O and it has a molecular weight of approximately 158.25 g/mol. The compound exists as a colorless liquid with a distinctive aroma, making it suitable for use in various applications, including flavoring and fragrance industries .

Due to its functional groups:

  • Condensation Reactions: The ketone group allows it to undergo condensation reactions with various nucleophiles.
  • Reduction Reactions: It can be reduced to form secondary alcohols.
  • Grignard Reactions: The compound can react with Grignard reagents, leading to the formation of tertiary alcohols.

These reactions highlight its versatility as an intermediate in organic synthesis .

Research indicates that 2-sec-Butylcyclohexanone exhibits low toxicity and does not induce sensitization in humans, even at high concentrations (6900 μg/cm²) during maximization tests . Its biological activity has been explored in proteomics research, contributing to the understanding of protein structures and functions, which is crucial in various biological and medical fields.

2-sec-Butylcyclohexanone can be synthesized through several methods:

  • Hydrogenation of o-sec-butylphenol: This method involves the hydrogenation process using a palladium catalyst.
    C6H4(CH3)(OC4H9)+H2C10H18OC_6H_4(CH_3)(OC_4H_9)+H_2\rightarrow C_{10}H_{18}O
  • Reaction with sec-butylmagnesium bromide: This involves the reaction of cyclohexanone with sec-butylmagnesium bromide, forming 2-sec-butylcyclohexanone as a product .
  • Hydrogenation of 2-sec-butylidene cyclohexanone: Another approach is through the hydrogenation of this precursor compound under similar catalytic conditions.

Interaction studies involving 2-sec-Butylcyclohexanone have focused on its compatibility with various biological systems and its role in proteomics. The compound's low toxicity profile suggests minimal adverse effects when used in laboratory settings . Its interactions with proteins and other biomolecules are critical for understanding its potential applications in drug development and biochemical research.

Several compounds share structural similarities with 2-sec-Butylcyclohexanone. Here are some notable examples:

Compound NameStructureKey Features
tert-ButylcyclohexanoneSimilar ketone structureExhibits different reactivity patterns
3-sec-ButylcyclohexanoneSimilar cyclohexane ringMay have different biological activities
CyclohexanoneSimple ketone without substituentsMore reactive due to lack of steric hindrance

Uniqueness of 2-sec-Butylcyclohexanone: The presence of both the sec-butyl group and the ketone functional group gives this compound unique properties that distinguish it from others. Its specific aroma profile makes it particularly valuable in flavoring and fragrance applications, while its moderate reactivity allows it to serve effectively as an intermediate in organic synthesis .

Physical Description

Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odou

XLogP3

2.8

Density

d20 0.92
0.911-0.917

UNII

5WA6R1KL5J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1554 of 1586 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14765-30-1

Wikipedia

2-sec-butyl cyclohexanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-(1-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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